Cas no 19747-79-6 (Ethyl 1H-indole-3-carbimidate)
Ethyl 1H-indole-3-carbimidate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1H-indole-3-carbimidate
- 1h-indole-3-carboximidic acid ethyl ester
- ethoxy(indol-3-ylidene)methanamine
- ethyl indole-3-carboximidate
- ethylimino ester of indole-3-carboxylic acid
- indol 3-carboxylic acid ethylimino ester
- Indol-3-carbimidsaeure-aethylester
- indole-3-carbonimidic acid ethyl ester
- indole-3-carboximidic acid ethyl ester
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- MDL: MFCD01833316
- Inchi: 1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,2H2,1H3/b12-11-
- InChI Key: QDVAJJFYMRBEIP-QXMHVHEDSA-N
- SMILES: O(CC)/C(/C1=CNC2C=CC=CC=21)=N\[H]
Computed Properties
- Exact Mass: 188.09500
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- PSA: 47.61000
- LogP: 2.20220
Ethyl 1H-indole-3-carbimidate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1H-indole-3-carbimidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009777-1g |
Ethyl 1H-indole-3-carbimidate |
19747-79-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM103097-1g |
Ethyl 1H-indole-3-carbimidate |
19747-79-6 | 95% | 1g |
$310 | 2021-08-06 | |
| Chemenu | CM103097-1g |
Ethyl 1H-indole-3-carbimidate |
19747-79-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A471883-1g |
Ethyl 1H-indole-3-carbimidate |
19747-79-6 | 95+% | 1g |
$260.0 | 2024-07-28 |
Ethyl 1H-indole-3-carbimidate Suppliers
Ethyl 1H-indole-3-carbimidate Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on Ethyl 1H-indole-3-carbimidate
Ethyl 1H-indole-3-carbimidate (CAS 19747-79-6): A Versatile Building Block in Organic Synthesis
Ethyl 1H-indole-3-carbimidate (CAS 19747-79-6) is a specialized organic compound that has gained significant attention in pharmaceutical research and fine chemical synthesis. This indole derivative serves as a crucial intermediate for various heterocyclic compounds, particularly in the development of bioactive molecules. The growing interest in indole-based pharmaceuticals has made this compound particularly relevant in current medicinal chemistry research.
The molecular structure of Ethyl 1H-indole-3-carbimidate features an indole core substituted at the 3-position with an ethyl carbimidate group. This unique arrangement provides multiple reactive sites that make it valuable for constructing complex molecular architectures. Researchers frequently utilize this compound in multicomponent reactions, which are currently a hot topic in green chemistry due to their atom economy and efficiency.
In pharmaceutical applications, CAS 19747-79-6 serves as a precursor for various biologically active indoles. The indole scaffold is present in numerous FDA-approved drugs, including anti-inflammatory agents, antipsychotics, and antimicrobial compounds. Recent studies have explored its potential in developing kinase inhibitors, a class of therapeutics that has seen exponential growth in cancer treatment research.
The synthesis of Ethyl 1H-indole-3-carbimidate typically involves the reaction of indole-3-carboxaldehyde with ethyl orthoformate under acidic conditions. This straightforward preparation method makes it accessible for both academic and industrial applications. Current trends in process chemistry emphasize the development of more sustainable synthetic routes, and recent literature has reported improved catalytic methods for producing this intermediate.
From a commercial perspective, the demand for high-purity Ethyl 1H-indole-3-carbimidate has increased steadily, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery programs. Suppliers often highlight its application in combinatorial chemistry and high-throughput screening, two approaches that remain central to modern drug development pipelines.
Analytical characterization of CAS 19747-79-6 typically includes HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These quality control measures ensure the compound meets the stringent requirements for pharmaceutical intermediates. Recent advancements in analytical techniques, particularly LC-MS methods, have improved the detection and quantification of related impurities.
The stability profile of Ethyl 1H-indole-3-carbimidate makes it suitable for various storage conditions, though it's recommended to keep it in a cool, dry environment away from strong oxidizers. Proper handling procedures should always be followed, as with all chemical substances. Current good manufacturing practices (cGMP) guidelines apply when this material is used in pharmaceutical production.
In material science applications, researchers have explored derivatives of 1H-indole-3-carbimidate for their potential in organic electronics. The π-conjugated system of the indole ring offers interesting electronic properties that could be valuable in developing organic semiconductors or photovoltaic materials - areas experiencing rapid growth due to renewable energy initiatives.
The global market for specialty indole derivatives like Ethyl 1H-indole-3-carbimidate continues to expand, driven by increasing R&D investments in life sciences. Major chemical suppliers have reported growing inquiries for this compound, particularly from emerging pharmaceutical markets in Asia. Pricing trends reflect its status as a high-value fine chemical rather than a commodity substance.
Future research directions for CAS 19747-79-6 may explore its use in click chemistry applications or as a building block for metal-organic frameworks (MOFs). These cutting-edge applications align with current scientific priorities in sustainable chemistry and advanced materials development. The versatility of this compound ensures its continued relevance across multiple scientific disciplines.
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